5-Phenyl-3-(2-phenylethyl)-1,2-oxazole
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
142231-17-2 |
|---|---|
Molecular Formula |
C17H15NO |
Molecular Weight |
249.31 g/mol |
IUPAC Name |
5-phenyl-3-(2-phenylethyl)-1,2-oxazole |
InChI |
InChI=1S/C17H15NO/c1-3-7-14(8-4-1)11-12-16-13-17(19-18-16)15-9-5-2-6-10-15/h1-10,13H,11-12H2 |
InChI Key |
HYGIRLJDBQSCSZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=NOC(=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Synthetic Methodologies for 5 Phenyl 3 2 Phenylethyl 1,2 Oxazole and Analogues
Classical and Established Synthetic Routes to 3,5-Disubstituted 1,2-Oxazoles
Traditional methods for forming the 1,2-oxazole ring have been refined over decades and remain foundational in organic synthesis. These routes typically involve the formation of the C-O and N-O bonds from acyclic precursors.
Cycloaddition Reactions, including Nitrile Oxide Cycloaddition Approaches
The most prominent and versatile method for synthesizing 3,5-disubstituted 1,2-oxazoles is the Huisgen 1,3-dipolar cycloaddition. researchgate.netacs.org This reaction involves the [3+2] cycloaddition of a nitrile oxide with an alkyne. nih.gov Nitrile oxides are unstable intermediates that are typically generated in situ from more stable precursors like aldoximes, hydroximoyl chlorides, or primary nitro compounds. researchgate.netrsc.org
For the synthesis of 5-Phenyl-3-(2-phenylethyl)-1,2-oxazole, two primary retrosynthetic disconnections are possible:
Route A: Reaction of benzonitrile (B105546) oxide (derived from benzaldehyde (B42025) oxime) with 4-phenyl-1-butyne.
Route B: Reaction of 3-phenylpropanenitrile oxide (derived from 3-phenylpropanal (B7769412) oxime) with phenylacetylene.
The generation of nitrile oxides from aldoximes can be accomplished using a wide array of oxidants. Common methods include the use of reagents like N-chlorosuccinimide (NCS), sodium hypochlorite (B82951) (NaOCl), or a combination of Oxone and sodium chloride, the latter of which provides an environmentally benign option. acs.orgtandfonline.comnih.govcore.ac.uk The cycloaddition itself often proceeds with high regioselectivity, which is crucial for producing a single isomer. core.ac.uk
| Precursor Method | Oxidant/Reagent | Dipolarophile | Conditions | Product | Ref. |
|---|---|---|---|---|---|
| Aldoxime Oxidation | N-Chlorosuccinimide (NCS) | Alkene/Alkyne | Base, 50°C | Isoxazoline/Isoxazole (B147169) | core.ac.uk |
| Aldoxime Oxidation | Oxone, NaCl | Alkene/Alkyne | NaHCO₃, CH₃CN/H₂O | Isoxazoline/Isoxazole | acs.org |
| Hydroximoyl Halide | Triethylamine (Et₃N) | Alkene/Alkyne | Organic Solvent, rt | Isoxazoline/Isoxazole | researchgate.net |
| Primary Nitroalkane | Phenyl isocyanate | Alkyne | Toluene (B28343), Heat | Isoxazole | rsc.org |
This table summarizes common methods for in situ nitrile oxide generation and subsequent cycloaddition.
Oxidative Cyclization Strategies for 1,2-Oxazole Ring Formation
An alternative to cycloaddition is the oxidative cyclization of pre-formed acyclic precursors. These methods form the critical N-O bond through an oxidation step. A common strategy involves the intramolecular cyclization of unsaturated oximes, such as β,γ-unsaturated ketoximes. rsc.org
Hypervalent iodine reagents are particularly effective for this transformation, acting as powerful yet mild oxidants that can be used under metal-free conditions. thieme-connect.comnsf.gov For example, reagents like (diacetoxyiodo)benzene (B116549) (PIDA) or iodosobenzene (B1197198) (PhI=O) can promote the cyclization of unsaturated oximes to furnish the isoxazole ring. nih.gov Divergent synthesis pathways have been developed where the choice of substituents and reaction conditions can selectively lead to either five-membered isoxazoles or six-membered oxazines. rsc.org Another approach involves the oxidation of propargylamines to oximes, which then undergo a copper-mediated intramolecular cyclization to yield isoxazoles. organic-chemistry.orgnih.govacs.org
Condensation-Based Syntheses of 1,2-Oxazole Derivatives
The condensation of hydroxylamine (B1172632) with a 1,3-dicarbonyl compound is a classical and straightforward method for forming the 1,2-oxazole ring. rasayanjournal.co.inyoutube.com To synthesize this compound via this route, the required precursor would be 1,5-diphenylpentane-1,3-dione.
A significant challenge in using unsymmetrical 1,3-diketones is controlling the regioselectivity of the condensation. The hydroxylamine can react with either of the two carbonyl groups, potentially leading to a mixture of two regioisomeric isoxazoles. rsc.orgrsc.org However, extensive research has shown that the reaction conditions, such as pH, solvent, and the use of additives like Lewis acids, can be tuned to favor the formation of a single isomer. rsc.orgresearchgate.netnih.gov For instance, studies on β-enamino diketones have demonstrated that the use of BF₃·OEt₂ as a Lewis acid activator can provide high regioselectivity. rsc.orgnih.gov Microwave-assisted solid-phase synthesis on silica (B1680970) gel has also been reported as a rapid and efficient alternative to conventional heating. rasayanjournal.co.in
Modern and Advanced Synthetic Strategies for 1,2-Oxazole Ring Systems
Recent advancements in synthetic methodology have introduced more sophisticated and efficient routes to 1,2-oxazoles, often employing catalytic systems or novel reaction pathways that offer improved sustainability, milder conditions, and broader substrate scope.
Metal-Free C-O Bond Cleavage Methodologies
While metal-free C–O bond cleavage has been recently highlighted as a novel strategy for the synthesis of substituted 1,3-oxazoles, this specific approach is less documented for the construction of the isomeric 1,2-oxazole ring. rsc.org However, the broader category of modern metal-free synthesis for 1,2-oxazoles is well-established. rsc.orgresearchgate.net
These advanced metal-free methods often rely on photoredox catalysis or hypervalent iodine reagents.
Visible-Light Photoredox Catalysis : This technique uses light and a photocatalyst to generate reactive intermediates under exceptionally mild conditions. researchgate.netrsc.org For isoxazole synthesis, photoredox catalysis can enable the generation of nitrile oxides from precursors like hydroxyimino acids through sequential single-electron transfer processes. rsc.org This avoids the use of harsh chemical oxidants. researchgate.netnih.gov
Hypervalent Iodine Reagents : As mentioned in classical routes, hypervalent iodine(III) reagents like PhI(OAc)₂ or Koser's reagent are instrumental in modern metal-free oxidative cyclizations. thieme-connect.comnsf.gov They can mediate the intramolecular oxygenation of β,γ-unsaturated oximes or be used in annulations of alkynes and nitriles to build the oxazole (B20620) core. rsc.orgbenthamdirect.comacs.org These reactions are prized for their low toxicity and operational simplicity. nih.govbenthamdirect.com
Catalytic Approaches to 1,2-Oxazole Synthesis
The use of transition-metal catalysts has revolutionized the synthesis of heterocyclic compounds, including 1,2-oxazoles. These methods often proceed with high efficiency and selectivity under mild conditions.
Copper Catalysis : Copper catalysts are widely used in 1,2-oxazole synthesis. One prominent method is the copper-catalyzed tandem oxidative cyclization of starting materials like benzylamines and β-diketones. acs.org Copper(I) salts are also known to catalyze the cycloaddition of in situ generated nitrile oxides with terminal alkynes, providing a regioselective route to 3,5-disubstituted isoxazoles. nih.govmdpi.com Furthermore, copper-catalyzed protocols for the cyclization of propargylamines and the annulation of enamides have been developed. organic-chemistry.orgacs.orgbenthamdirect.comthieme-connect.de
Palladium and Other Metal Catalysis : Palladium catalysis is effective for producing highly substituted isoxazoles, for example, through the Sonogashira coupling of an acid chloride with a terminal acetylene (B1199291) to create an ynone intermediate, which is then cyclized. nih.gov Gold-catalyzed cycloisomerization of α,β-acetylenic oximes is another powerful method that can selectively produce 3-substituted, 5-substituted, or 3,5-disubstituted isoxazoles depending on the substrate. organic-chemistry.org
| Catalyst | Substrate 1 | Substrate 2 | Method | Product Type | Ref. |
|---|---|---|---|---|---|
| Cu(OAc)₂ | Benzylamine | β-Diketone | Tandem Oxidative Cyclization | Polysubstituted Isoxazoles | acs.org |
| CuCl | Propargylamine | m-CPBA (oxidant) | Oxidation/Cyclization | 3,5-Disubstituted Isoxazoles | organic-chemistry.org |
| AuCl₃ | α,β-Acetylenic Oxime | - | Cycloisomerization | Substituted Isoxazoles | organic-chemistry.org |
| Ru(bpy)₃Cl₂ | Hydroxyimino Acid | Alkyne | Photoredox Cycloaddition | 3,5-Disubstituted Isoxazoles | rsc.org |
| Pd(0)/Cu(I) | Acid Chloride | Terminal Alkyne | Sonogashira/Cyclization | Highly Substituted Isoxazoles | nih.gov |
This table presents a selection of modern catalytic methods for the synthesis of 1,2-oxazoles.
Application of Green Chemistry Principles in 1,2-Oxazole Synthesis
The synthesis of 1,2-oxazoles, including this compound, is increasingly guided by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. These approaches focus on minimizing waste, avoiding hazardous substances, and improving energy efficiency. Key green strategies in 1,2-oxazole synthesis include the use of alternative solvents, and energy sources like microwave and ultrasound irradiation. organic-chemistry.orgresearchgate.netacs.org
One of the primary green solvents explored is water, which is non-toxic, inexpensive, and safe. researchgate.net For instance, the 1,3-dipolar cycloaddition of nitrile oxides with alkynes, a fundamental method for creating the isoxazole ring, can be performed efficiently in aqueous media. researchgate.net Ultrasound-assisted synthesis has emerged as a powerful green technique, often leading to significantly shorter reaction times, higher yields, and milder reaction conditions compared to conventional heating methods. researchgate.net The use of sonochemistry can enhance reaction rates and reduce byproduct formation, sometimes allowing for solvent-free conditions. researchgate.net Reports indicate that yields for isoxazole synthesis can increase from a range of 57-71% with traditional heating to 77-91% under ultrasonic irradiation. researchgate.net
Microwave-assisted synthesis is another cornerstone of green chemistry applied to heterocycles. rsc.org This method can dramatically reduce reaction times from hours to minutes and often improves product yields. rsc.org Furthermore, the development of syntheses using non-toxic and biodegradable solvents like dimethyl carbonate (DMC) and glycerol (B35011) represents a significant step towards sustainable chemical production. researchgate.net The use of reusable catalysts and solvent-free reaction conditions further aligns the synthesis of 1,2-oxazoles with green chemistry principles, offering pathways that are both environmentally benign and economically viable. organic-chemistry.orgresearchgate.net
Regioselectivity and Stereoselectivity Control in the Synthesis of this compound
The synthesis of a specifically substituted isoxazole like this compound requires precise control over the orientation of the substituent groups on the heterocyclic ring, a concept known as regioselectivity. The target molecule is an achiral compound, meaning it does not have non-superimposable mirror images; therefore, stereoselectivity is not a factor in its direct synthesis. However, the principles of stereocontrol are crucial when synthesizing chiral analogues of this compound. nih.govorgsyn.org
Two principal synthetic routes are employed for constructing the 3,5-disubstituted 1,2-oxazole core. nih.gov
1,3-Dipolar Cycloaddition: This is a powerful method involving the reaction of a nitrile oxide with an alkyne. researchgate.netnih.gov To synthesize this compound, this would involve the cycloaddition of 3-phenylpropanenitrile oxide (the phenylethyl component) with phenylacetylene. The regioselectivity of this [3+2] cycloaddition is critical, as the alternative regioisomer, 3-Phenyl-5-(2-phenylethyl)-1,2-oxazole, could also be formed. The outcome is governed by the electronic and steric properties of the substituents on both the nitrile oxide and the alkyne. Generally, these reactions proceed with a high degree of regioselectivity, often favoring one isomer. rsc.orgresearchgate.net
Condensation of a 1,3-Diketone with Hydroxylamine: This classic method involves reacting an unsymmetrical 1,3-diketone with hydroxylamine hydrochloride. nih.gov For the target molecule, the precursor would be 1,5-diphenylpentane-1,3-dione. The reaction with hydroxylamine can proceed via two pathways, leading to the formation of two possible regioisomeric isoxazoles. Controlling the reaction conditions, such as pH and solvent, is essential to selectively favor the desired 5-phenyl-3-(2-phenylethyl) isomer over the 3-phenyl-5-(2-phenylethyl) alternative. nih.gov Researchers have developed methodologies where regiochemical control is achieved by modifying the substrate or reaction conditions to direct the cyclization process. nih.gov
While the target molecule itself is achiral, the synthesis of chiral 1,2-oxazole derivatives is an important area of research. Stereoselectivity becomes paramount when, for instance, a chiral substituent is present on the starting materials or when a chiral catalyst is used to induce asymmetry. nih.gov For example, the stereoselective dihydroxylation of an α,β-unsaturated 1,2,4-oxazole using a chiral catalyst system results in a single diastereoisomer, demonstrating high stereocontrol. nih.gov The synthesis of complex chiral ligands, such as certain bisoxazolines, from chiral amino alcohols also highlights the advanced stereoselective techniques employed in the broader field of oxazole chemistry. orgsyn.org
Optimization of Reaction Conditions and Yields for Advanced 1,2-Oxazole Derivatives
Optimizing reaction conditions is a critical step in developing efficient and high-yielding syntheses for advanced 1,2-oxazole derivatives. This process involves systematically varying parameters such as catalyst, solvent, temperature, and reaction time to maximize the output of the desired product.
A prominent modern method for isoxazole synthesis is the gold-catalyzed cycloisomerization of α,β-acetylenic oximes. researchgate.net The choice of catalyst and reaction conditions can be finely tuned to achieve excellent yields of 3-substituted, 5-substituted, or 3,5-disubstituted isoxazoles. researchgate.net For example, using a gold(III) chloride catalyst in a suitable solvent under mild temperatures can lead to high conversion rates and clean product formation. researchgate.net
The following interactive table illustrates a typical optimization process for the synthesis of a 3,5-disubstituted isoxazole derivative, showing how changes in reaction parameters can influence the product yield.
Table 1: Optimization of Reaction Conditions for a Generic 3,5-Disubstituted 1,2-Oxazole Synthesis This table is a representative example based on common optimization strategies in organic synthesis and does not represent data for the specific target compound.
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | AuCl3 (2) | Dichloromethane (B109758) | 25 | 12 | 65 |
| 2 | AuCl3 (5) | Dichloromethane | 25 | 12 | 78 |
| 3 | AuCl3 (5) | Toluene | 25 | 12 | 72 |
| 4 | AuCl3 (5) | Dichloromethane | 40 | 6 | 85 |
| 5 | AuCl (5) / AgOTf (5) | Dichloromethane | 40 | 6 | 82 |
| 6 | AuCl3 (5) | Dichloromethane | 60 | 4 | 91 |
| 7 | AuCl3 (5) | Dichloromethane | 60 | 2 | 88 |
As the data suggests, increasing the catalyst loading from 2 mol% to 5 mol% (Entry 1 vs. 2) improves the yield. A change in solvent from dichloromethane to toluene (Entry 3) shows a slight decrease in efficiency in this hypothetical case. Increasing the temperature (Entry 4) significantly boosts the yield and reduces the reaction time. The optimal conditions in this example were found to be 5 mol% of AuCl3 in dichloromethane at 60°C for 4 hours, affording the highest yield of 91% (Entry 6).
Chemical Reactivity and Derivatization Studies of 5 Phenyl 3 2 Phenylethyl 1,2 Oxazole
Electrophilic and Nucleophilic Substitution Reactions on the 1,2-Oxazole Core
The 1,2-oxazole ring exhibits distinct reactivity towards electrophiles and nucleophiles. While generally electron-rich, the positions on the ring have different susceptibilities to substitution.
For 3,5-disubstituted isoxazoles like 5-phenyl-3-(2-phenylethyl)-1,2-oxazole, the C4 position is the primary site for electrophilic attack. The hydrogen atom at C4 is relatively acidic and can be readily substituted. reddit.comnih.gov Electrophilic halogenation, for instance, occurs selectively at this position. The bromination of 3,5-diarylisoxazoles using N-Bromosuccinimide (NBS) is a common method to install a bromine atom at the C4 position, creating a versatile handle for further functionalization. Similarly, electrophilic cyclization of 2-alkyn-1-one O-methyl oximes with reagents like iodine monochloride (ICl) or iodine (I₂) produces 4-halo-3,5-disubstituted isoxazoles in good yields. acs.orgnih.gov
Direct nucleophilic aromatic substitution on the isoxazole (B147169) ring is uncommon. The ring's inherent chemistry, particularly the labile N-O bond, means that it often undergoes cleavage upon attack by strong nucleophiles. researchgate.netresearchgate.net However, the C4 position can be functionalized via a nucleophilic pathway through metallation. The use of a strong base, such as n-butyllithium, deprotonates the C4 position to form a 4-lithioisoxazole intermediate. researchgate.netcdnsciencepub.com This potent nucleophile can then be quenched with various electrophiles to introduce a wide range of substituents, a reaction that has been demonstrated for various 3,5-disubstituted isoxazoles. cdnsciencepub.com
Table 1: Electrophilic Substitution at the C4 Position of 3,5-Disubstituted Isoxazoles
| Substrate Type | Reagent | Product | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| 3,5-Diphenylisoxazole | N-Bromosuccinimide (NBS) | 4-Bromo-3,5-diphenylisoxazole | Acetonitrile or Acetic Acid | Good | |
| 2-Alkyn-1-one O-methyl oxime | Iodine Monochloride (ICl) | 4-Iodo-3,5-disubstituted isoxazole | Mild conditions | Good to Excellent | nih.govnih.gov |
| 2-Alkyn-1-one O-methyl oxime | Bromine (Br₂) | 4-Bromo-3,5-disubstituted isoxazole | Mild conditions | Good to Excellent | acs.org |
Reactions Involving Phenyl and Phenylethyl Substituents
The phenyl and phenylethyl side chains of the target molecule offer additional sites for chemical modification, with their reactivity being influenced by the electronic nature of the isoxazole core.
Functionalization and Modification of Side Chains
The phenylethyl and phenyl groups can undergo reactions typical of aromatic and alkylbenzene systems. The two phenyl rings are susceptible to electrophilic aromatic substitution (SEAr), such as nitration, halogenation, and Friedel-Crafts reactions. wikipedia.org The isoxazole ring itself generally acts as a deactivating group, which would direct incoming electrophiles primarily to the meta positions of the C5-phenyl ring. The C3-phenylethyl group offers two reaction sites: the phenyl ring and the ethyl bridge. The phenyl ring would undergo SEAr, likely at the ortho and para positions due to the activating nature of the ethyl group. The benzylic protons on the ethyl chain (adjacent to the phenyl ring) could also be sites for radical halogenation or oxidation.
Furthermore, lateral metallation provides a pathway to functionalize the alkyl side chain. Studies on methyl-substituted isoxazoles have shown that strong bases like n-butyllithium can deprotonate the methyl group attached to the ring. researchgate.net By analogy, the benzylic protons of the C3-phenylethyl group in this compound could potentially be abstracted to form a lithiated species, which can then react with electrophiles.
Influence of Substituent Electronic Effects on Reactivity
The isoxazole ring is an electron-withdrawing heterocycle. nih.gov This electronic property has a significant impact on the reactivity of its substituents. Its deactivating nature reduces the electron density of the attached phenyl rings, making them less susceptible to electrophilic aromatic substitution compared to unsubstituted benzene (B151609). wikipedia.org
Conversely, the electronic properties of substituents on the phenyl rings can modulate the reactivity of the isoxazole core. For example, electron-donating groups on the phenyl rings would increase the electron density of the heterocyclic system, potentially facilitating electrophilic substitution at the C4 position. The interplay of these electronic effects is crucial for designing multi-step syntheses and predicting regioselectivity in derivatization reactions.
Ring-Opening and Rearrangement Reactions of the 1,2-Oxazole System
A defining characteristic of the isoxazole ring is the weakness of the N-O bond, which makes it susceptible to cleavage under various conditions, leading to ring-opening or rearrangement into other heterocyclic systems. researchgate.netbiorxiv.orgnih.gov This reactivity provides a powerful tool for scaffold hopping and accessing diverse molecular architectures.
Photochemical rearrangement is a well-documented transformation for isoxazoles. wikipedia.org Upon irradiation with UV light (typically 200–330 nm), the N-O bond undergoes homolytic cleavage. nih.govacs.org This process often leads to the formation of an azirine intermediate, which can then rearrange to form a more stable oxazole (B20620). nih.govacs.orgresearchgate.netnih.gov This photoisomerization represents a highly atom-efficient method for converting 3,5-disubstituted isoxazoles into the corresponding 2,5-disubstituted oxazoles.
The isoxazole ring can also be rearranged under thermal or basic conditions. Base-mediated rearrangements of substituted isoxazoles to oxazoles have been reported, proceeding through a proposed mechanism involving a Boulton–Katritzky transposition followed by a Neber-like rearrangement to an azirine, which ultimately collapses to the oxazole. rsc.orgrsc.org
Reductive cleavage of the N-O bond is another key reaction. Catalytic hydrogenation or the use of chemical reducing agents like tin(II) chloride can open the ring to yield β-hydroxycarbonyl or β-dicarbonyl compounds, respectively. wikipedia.orgrsc.org This makes isoxazoles useful as "masked" aldol (B89426) or Claisen-type synthons in complex organic synthesis. wikipedia.org
Table 2: Ring-Opening and Rearrangement Reactions of Isoxazoles
| Reaction Type | Conditions | Key Intermediate | Product Type | Reference |
|---|---|---|---|---|
| Photochemical Rearrangement | UV Light (200-330 nm) | Acyl Azirine | Oxazole | wikipedia.orgnih.govacs.org |
| Base-Mediated Rearrangement | Base (e.g., Cs₂CO₃), Heat | Azirine / Nitrile Ylide | Oxazole | rsc.orgrsc.org |
| Reductive Ring Cleavage | Catalytic Hydrogenation (e.g., H₂/Pd) | Enaminone | β-Hydroxyketone | wikipedia.org |
| Reductive Ring Cleavage | SnCl₂·2H₂O | - | β-Dicarbonyl derivative | rsc.org |
Cycloaddition and Other Pericyclic Reactions of Oxazole Derivatives
While 1,3-dipolar cycloaddition is the quintessential method for synthesizing the isoxazole ring, the formed heterocycle can itself participate in pericyclic reactions to construct more complex fused systems. wikipedia.orgnih.gov The isoxazole can act as a building block in cycloaddition reactions, expanding its synthetic utility.
For instance, isoxazole derivatives can participate in [4+2] cycloaddition (Diels-Alder) reactions, where part of the ring system acts as a diene. This approach has been used to prepare fused heterocyclic systems, such as pyrazoles and other isoxazoles. mdpi.com Intramolecular cycloadditions are particularly powerful, where a substituent attached to the isoxazole contains a dipolarophile (like an alkyne). For example, propargyl-substituted azaarenes can generate a nitrile oxide in situ, which then undergoes an intramolecular cycloaddition to form complex, isoxazole-fused tricyclic alkaloids. nih.gov These strategies transform a simple disubstituted isoxazole into a polycyclic scaffold.
Strategies for Novel Derivatization and Scaffold Expansion
The inherent reactivity of the isoxazole ring and its substituents allows for numerous strategies to create novel derivatives and expand the molecular scaffold. These methods leverage the reaction types discussed previously to build molecular complexity.
A primary strategy for derivatization involves the functionalization of the C4 position. As mentioned, electrophilic halogenation provides 4-halo-isoxazoles. acs.org These intermediates are exceptionally versatile, serving as substrates for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck reactions. This allows for the introduction of aryl, alkynyl, and vinyl groups at the C4 position, providing access to a vast library of 3,4,5-trisubstituted isoxazoles. nih.govnih.gov
Scaffold expansion is readily achieved through the characteristic rearrangement reactions of the isoxazole core. The photochemical conversion of isoxazoles to oxazoles or pyrazoles is a prime example of scaffold hopping, transforming one five-membered heterocycle into another with different properties and biological activities. nih.govacs.org
Furthermore, the isoxazole ring is increasingly used as a foundational block for constructing fused heterocyclic systems. nih.govmdpi.com By installing appropriate functional groups on the isoxazole or its substituents, subsequent intramolecular cyclization or intermolecular cycloaddition reactions can be triggered to build new rings onto the initial scaffold, leading to novel polycyclic aromatic systems. mdpi.comnih.gov
Advanced Spectroscopic and Crystallographic Methodologies for Structural Elucidation of 5 Phenyl 3 2 Phenylethyl 1,2 Oxazole
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. For 5-Phenyl-3-(2-phenylethyl)-1,2-oxazole, a combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional (2D) NMR experiments would be employed for a complete and unambiguous assignment of all proton and carbon signals.
Application of Advanced 1D and 2D NMR Experiments (e.g., COSY, HMQC, HSQC, HMBC)
¹H NMR: The proton NMR spectrum would reveal the number of different types of protons and their neighboring environments. Key expected signals include those for the two phenyl rings and the ethyl bridge. The protons of the phenylethyl group would appear as two characteristic triplets, likely in the range of 3.0-3.5 ppm, due to coupling with each other. The aromatic protons would resonate in the downfield region, typically between 7.0 and 8.0 ppm. The single proton on the isoxazole (B147169) ring is expected to appear as a singlet, with its chemical shift influenced by the electronic nature of the substituents. For instance, in 3,5-diphenylisoxazole, this proton appears at 6.84 ppm rsc.org.
¹³C NMR: The carbon NMR spectrum would provide information on the number of non-equivalent carbon atoms. The spectrum would be characterized by signals for the isoxazole ring carbons, the carbons of the two phenyl rings, and the two aliphatic carbons of the ethyl linker. Based on related structures like 3,5-diphenylisoxazole, the isoxazole ring carbons are expected in the regions of 97-100 ppm (C4), ~163 ppm (C3), and ~170 ppm (C5) rsc.org.
2D NMR: To definitively link the proton and carbon signals and establish the connectivity within the molecule, a series of 2D NMR experiments are crucial.
COSY (Correlation Spectroscopy): This experiment would establish the proton-proton coupling networks, most notably confirming the connectivity within the phenylethyl chain by showing a cross-peak between the two methylene (B1212753) groups.
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of the carbon signals for the methylene groups of the phenylethyl chain and the proton-bearing carbons of the phenyl rings and the isoxazole ring.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals long-range (2-3 bond) correlations between protons and carbons. It is instrumental in piecing together the entire molecular structure. For example, correlations would be expected between the methylene protons of the phenylethyl group and the C3 carbon of the isoxazole ring, as well as between the isoxazole C4-proton and the carbons of the 5-phenyl ring.
A hypothetical data table for the key NMR assignments is presented below, based on the analysis of similar structures.
| Atom | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) | Key HMBC Correlations |
| Isoxazole H-4 | ~6.8 | ~98 | C-3, C-5, C-ipso (5-phenyl) |
| Isoxazole C-3 | - | ~163 | Methylene protons (α to ring) |
| Isoxazole C-5 | - | ~171 | H-4, ortho-protons (5-phenyl) |
| -CH₂- (α to isoxazole) | ~3.2 (t) | ~28 | C-3, C-β, C-ipso (phenyl of phenylethyl) |
| -CH₂- (β to isoxazole) | ~3.0 (t) | ~35 | C-α, C-ipso (phenyl of phenylethyl) |
| Phenyl H's | 7.2 - 7.9 (m) | 125 - 141 | Various aromatic carbons |
Methodological Insights for Isomer Differentiation and Stereochemical Analysis
NMR spectroscopy is also pivotal in distinguishing between constitutional isomers. For example, the regioisomer 3-phenyl-5-(2-phenylethyl)-1,2-oxazole would exhibit different HMBC correlations. Specifically, the methylene protons of the phenylethyl group would show a correlation to the C5 carbon of the isoxazole ring, not the C3 carbon. The chemical shifts of the isoxazole ring carbons and proton would also differ significantly between the two isomers, aiding in their differentiation beilstein-journals.org. While this compound is achiral, for derivatives with stereocenters, advanced NMR techniques like Nuclear Overhauser Effect (NOE) spectroscopy would be employed to determine the relative stereochemistry by identifying protons that are close in space.
Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and formula of a compound and to gain structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Precision
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion, often to four or more decimal places. This high precision allows for the determination of the elemental composition of the molecule. For this compound (C₁₇H₁₅NO), the expected exact mass of the molecular ion [M+H]⁺ would be calculated and compared to the experimentally determined value to confirm the molecular formula. For instance, the exact mass of a related compound, 5-(2,3-dichlorophenyl)-3-phenylisoxazole (C₁₅H₁₀Cl₂NO), was calculated as 290.0134 for the [M+H]⁺ ion and experimentally found to be 290.0129, confirming its elemental composition rsc.org.
| Ion | Calculated m/z |
| [M]⁺ | 249.1154 |
| [M+H]⁺ | 250.1226 |
| [M+Na]⁺ | 272.1049 |
Interpretation of Fragmentation Patterns for Structural Connectivity Elucidation
In addition to determining the molecular weight, mass spectrometry provides structural information through the fragmentation of the molecule in the mass spectrometer. The fragmentation pattern is a unique fingerprint of the molecule and can be used to confirm its structure. For this compound, key fragmentation pathways would be expected to involve the cleavage of the bonds in the phenylethyl side chain. A prominent fragmentation would likely be the benzylic cleavage to form a stable tropylium (B1234903) ion (m/z 91). Cleavage of the isoxazole ring itself is also a characteristic fragmentation pathway for this class of compounds. The interpretation of these fragmentation patterns helps to piece together the different components of the molecule, confirming the presence of the phenyl, ethyl, and phenylisoxazole moieties.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Structure Insights
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for the C-H stretching of the aromatic rings (around 3000-3100 cm⁻¹), the C-H stretching of the aliphatic ethyl group (around 2850-2960 cm⁻¹), C=C and C=N stretching vibrations of the aromatic and isoxazole rings (in the 1400-1650 cm⁻¹ region), and the N-O bond stretching of the isoxazole ring. For comparison, 2-(4-chlorophenyl)-5-phenyl oxazole (B20620) shows characteristic peaks at 1604, 1478, and 1403 cm⁻¹ rsc.org.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | 3100 - 3000 |
| Aliphatic C-H Stretch | 2960 - 2850 |
| C=C/C=N Aromatic/Isoxazole Ring Stretch | 1650 - 1400 |
| N-O Stretch | ~1420 - 1380 |
| C-O-C Stretch | ~1250 - 1020 |
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing conjugated systems. The presence of the phenyl and isoxazole rings in this compound would lead to characteristic UV absorption maxima. The spectrum would likely show absorptions corresponding to π→π* transitions within the aromatic and heterocyclic rings. The position and intensity of these absorptions are sensitive to the extent of conjugation in the molecule mdpi.com.
X-ray Crystallography for Definitive Solid-State Structure Determination
Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unambiguous proof of the molecular structure of this compound, including bond lengths, bond angles, and the conformation of the molecule in the solid state.
In a typical X-ray crystallography experiment, a suitable single crystal of the compound is grown and irradiated with a focused beam of X-rays. The diffraction pattern produced is collected and analyzed to generate an electron density map, from which the atomic positions can be determined.
For analogous compounds like 5-(3-Methylphenyl)-3-phenyl-1,2-oxazole, crystallographic studies have provided detailed structural parameters. nih.gov For instance, such studies reveal the planarity of the isoxazole ring and the dihedral angles between the heterocyclic core and its phenyl substituents. nih.govnih.gov A hypothetical data table for this compound, based on typical values for similar structures, is presented below to illustrate the type of information that would be obtained from such an analysis.
Hypothetical Crystallographic Data for this compound
| Parameter | Hypothetical Value |
|---|---|
| Chemical Formula | C17H15NO |
| Formula Weight | 249.31 g/mol |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | ~10-12 |
| b (Å) | ~8-10 |
| c (Å) | ~18-20 |
| β (°) | ~95-105 |
| Volume (Å3) | ~1800-2200 |
| Z | 4 |
Integrated Spectroscopic Approaches for Robust Structural Confirmation in Research
In the absence of X-ray crystallographic data, or as a complementary method, the integration of various spectroscopic techniques is essential for the comprehensive structural characterization of a compound in solution or as a pure substance.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for determining the carbon-hydrogen framework of a molecule. For this compound, ¹H NMR would show distinct signals for the aromatic protons of the two phenyl rings and the aliphatic protons of the ethyl bridge. The chemical shifts, splitting patterns (multiplicity), and integration values would confirm the connectivity. ¹³C NMR would identify all unique carbon atoms, including those in the isoxazole ring and the phenyl groups.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. Key vibrational bands for this compound would include C-H stretching for aromatic and aliphatic groups, C=N and C=C stretching from the isoxazole and phenyl rings, and N-O stretching characteristic of the isoxazole moiety.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact molecular weight of the compound, confirming its elemental composition. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information.
An integrated approach, combining these techniques, provides a powerful tool for unambiguous structure confirmation. The data from each method corroborates the findings of the others, leading to a robust structural assignment. A table summarizing the expected spectroscopic data for this compound is provided below for illustrative purposes.
Expected Spectroscopic Data for this compound
| Technique | Expected Observations |
|---|---|
| ¹H NMR | Multiplets in the aromatic region (δ ~7.2-8.0 ppm) for the 10 phenyl protons. Triplets for the two CH₂ groups of the phenylethyl side chain (δ ~2.8-3.2 ppm). A singlet for the isoxazole proton (δ ~6.0-6.5 ppm). |
| ¹³C NMR | Signals for the isoxazole ring carbons (δ ~100-170 ppm). Multiple signals in the aromatic region (δ ~125-140 ppm) for the phenyl carbons. Signals for the aliphatic CH₂ carbons (δ ~25-35 ppm). |
| IR (cm⁻¹) | ~3100-3000 (Aromatic C-H stretch), ~2950-2850 (Aliphatic C-H stretch), ~1600-1450 (C=C and C=N stretch), ~1400-1300 (N-O stretch). |
| HRMS (ESI+) | [M+H]⁺ calculated for C₁₇H₁₆NO⁺: 250.1232, Found: ~250.123. |
Theoretical and Computational Investigations on 5 Phenyl 3 2 Phenylethyl 1,2 Oxazole
Quantum Chemical Calculations (DFT, Ab initio) for Electronic Structure and Aromaticity
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic properties of molecules like isoxazoles. These methods can provide insights into the molecule's stability, reactivity, and aromatic character.
Geometry Optimization and Conformational Analysis
For a molecule such as 5-Phenyl-3-(2-phenylethyl)-1,2-oxazole, geometry optimization would be performed to find the most stable three-dimensional arrangement of its atoms. This involves calculating the potential energy of different conformations to identify the global minimum. For instance, in studies of similar molecules like 5-(3-Methylphenyl)-3-phenyl-1,2-oxazole, X-ray crystallography has been used to determine the precise bond lengths, bond angles, and dihedral angles between the ring systems. nih.gov In the absence of experimental data for the target molecule, computational methods would be the primary means of predicting these geometric parameters.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the HOMO-LUMO energy gap are crucial for understanding a molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally indicates a more reactive species. For various oxadiazole and pyrazoline derivatives, DFT calculations have been successfully used to determine these orbital energies and predict their reactive behavior. nih.gov
Aromaticity Indices and Electron Delocalization Studies
Aromaticity is a key concept in understanding the stability and reactivity of cyclic compounds. Computational methods can quantify the degree of electron delocalization using various aromaticity indices. While no specific studies on the aromaticity of this compound were found, research on other heterocyclic systems demonstrates how these indices are calculated and interpreted to assess the aromatic character of the rings within a molecule.
Reaction Mechanism Studies and Transition State Analysis
Computational chemistry allows for the detailed investigation of reaction pathways, including the identification of transition states and the calculation of activation energies. For the formation of substituted 1,2,4-oxadiazoles, quantum-chemical modeling has been employed to study the reaction mechanism, such as the acylation and cyclization steps. chemintech.ru Such studies provide a molecular-level understanding of how the molecule might be synthesized or how it participates in chemical reactions.
Prediction and Correlation of Spectroscopic Properties with Computational Models (e.g., NMR, UV-Vis)
Theoretical calculations can predict spectroscopic data, such as NMR chemical shifts and UV-Vis absorption wavelengths. These predictions can be correlated with experimental spectra to confirm the structure of a compound. For example, DFT calculations have been used to predict the ¹H and ¹³C NMR spectra of various isoxazole (B147169) and triazole derivatives, often showing good agreement with experimental findings. researchgate.net
Molecular Modeling and Simulations for Intermolecular Interactions
Understanding the non-covalent interactions between molecules is crucial for predicting their physical properties and how they behave in a condensed phase or interact with biological targets. Hirshfeld surface analysis, derived from crystallographic data, is a common computational tool to visualize and quantify intermolecular contacts. Studies on compounds like ethyl 5-phenylisoxazole-3-carboxylate have utilized this method to analyze C-H···O and other weak interactions that govern the crystal packing. nih.gov Molecular dynamics simulations can further explore the dynamic behavior of these interactions. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling for Rational Compound Design
The rational design of novel bioactive compounds relies heavily on computational methodologies that can predict the biological activity of molecules based on their structural and chemical features. Among these, Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are pivotal tools in medicinal chemistry and drug discovery. These approaches have been widely applied to various heterocyclic scaffolds, including the isoxazole ring system, to guide the synthesis of more potent and selective agents. researchgate.netresearchgate.net
Quantitative Structure-Activity Relationship (QSAR)
QSAR studies establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. researchgate.net These models are built upon the principle that the biological effect of a compound is a function of its physicochemical properties. For isoxazole derivatives, QSAR models have been instrumental in identifying key molecular descriptors that govern their activity against various biological targets.
Key Molecular Descriptors in Isoxazole QSAR Models:
Researchers have identified several classes of molecular descriptors that are frequently significant in the QSAR models of isoxazole-containing compounds:
Electronic Descriptors: These pertain to the electronic properties of the molecule, such as the distribution of charges and the energies of molecular orbitals (e.g., HOMO and LUMO). For instance, studies on isoxazole derivatives have indicated that the presence of electron-donating groups on the phenyl ring can be crucial for certain biological activities. researchgate.net
Steric Descriptors: These relate to the size and shape of the molecule. Molar refractivity (MR) and molecular weight are common steric descriptors that can influence how a compound fits into a receptor's binding site.
Hydrophobic Descriptors: The lipophilicity of a compound, often quantified by its partition coefficient (LogP), is critical for its absorption, distribution, metabolism, and excretion (ADME) properties.
Topological Descriptors: These are numerical values that describe the atomic connectivity within a molecule.
A typical QSAR study involves the development of a regression model. For example, a multi-linear regression (MLR) approach might yield an equation like:
Biological Activity = c1(Descriptor 1) + c2(Descriptor 2) + ... + Constant
Where c1, c2, etc., are the coefficients for each descriptor. The statistical quality of the QSAR model is assessed using parameters like the correlation coefficient (R²), which indicates how well the model explains the variance in the data, and the cross-validation coefficient (Q²), which measures the model's predictive ability. researchgate.net
Illustrative QSAR Data for Isoxazole Derivatives:
While specific QSAR data for this compound is not publicly available, the following table illustrates the type of data generated in a hypothetical QSAR study on a series of 5-phenylisoxazole (B86612) analogs, where substituents are varied at the 3-position.
| Compound ID | 3-Position Substituent | LogP | Molar Refractivity (MR) | Electronic Parameter (σ) | Predicted Activity (pIC50) | Experimental Activity (pIC50) |
| 1 | -CH3 | 2.1 | 45.2 | -0.17 | 5.8 | 5.7 |
| 2 | -CH2CH3 | 2.5 | 50.0 | -0.15 | 6.1 | 6.0 |
| 3 | -Cl | 2.8 | 48.5 | 0.23 | 5.5 | 5.6 |
| 4 | -OCH3 | 2.0 | 50.1 | -0.27 | 6.3 | 6.4 |
| 5 | -CF3 | 3.2 | 47.8 | 0.54 | 5.2 | 5.3 |
In this hypothetical model, higher lipophilicity (LogP) and the presence of an electron-donating group (negative σ value) at the 3-position appear to correlate with higher predicted and experimental activity.
Pharmacophore Modeling
Pharmacophore modeling is another crucial computational technique that identifies the essential three-dimensional arrangement of chemical features (pharmacophoric features) necessary for a molecule to exert a specific biological effect. nih.gov A pharmacophore model does not represent a real molecule but rather an abstract concept that illustrates the key interaction points between a ligand and its target receptor.
Common Pharmacophoric Features:
Hydrogen Bond Acceptors (HBA): Atoms or groups that can accept a hydrogen bond.
Hydrogen Bond Donors (HBD): Atoms or groups that can donate a hydrogen bond.
Hydrophobic (HY): Non-polar groups that can engage in hydrophobic interactions.
Aromatic (AR): Aromatic ring systems that can participate in π-π stacking or other aromatic interactions.
Positive/Negative Ionizable (PI/NI): Groups that are likely to be positively or negatively charged at physiological pH.
For this compound, a hypothetical pharmacophore model could be constructed based on its structural components. The isoxazole ring itself can act as a hydrogen bond acceptor, while the two phenyl rings provide significant hydrophobic and aromatic features.
Illustrative Pharmacophore Model for a Hypothetical Isoxazole-Based Ligand:
Based on the structure of this compound and general findings from studies on related molecules, a pharmacophore model could be hypothesized to include:
| Pharmacophoric Feature | Corresponding Structural Moiety |
| Aromatic (AR1) | 5-Phenyl group |
| Hydrogen Bond Acceptor (HBA) | Oxygen and/or Nitrogen of the isoxazole ring |
| Hydrophobic (HY1) | Ethyl linker |
| Aromatic (AR2) | Phenyl group of the phenylethyl moiety |
The spatial arrangement and distances between these features would be critical for biological activity. For instance, the distance between the two aromatic rings, dictated by the ethyl linker, would be a key parameter in the pharmacophore model.
Application in Rational Compound Design:
Both QSAR and pharmacophore models serve as valuable guides for the rational design of new compounds. nih.govnih.gov A validated QSAR model can be used to predict the activity of virtual compounds before their synthesis, thereby prioritizing the most promising candidates. Similarly, a pharmacophore model can be used to screen large virtual libraries of compounds to identify novel scaffolds that possess the required pharmacophoric features for biological activity. merckmillipore.com By integrating these computational approaches, researchers can accelerate the drug discovery process and enhance the efficiency of identifying lead compounds with improved potency and selectivity. nih.gov
Mechanistic Biological Activity Profiles of 5 Phenyl 3 2 Phenylethyl 1,2 Oxazole Derivatives
In Vitro Studies on Specific Molecular Targets
The biological effects of small molecules are often initiated by their interaction with specific biomacromolecules. Studies on various phenyl-isoxazole and related oxazole (B20620) derivatives have identified enzymes and receptors as key molecular targets.
Enzyme Inhibition Mechanisms (e.g., kinases, proteases)
Phenyl-isoxazole and its bioisosteres are known to inhibit a range of enzymes through competitive or non-competitive mechanisms. The nature of the substituents on the phenyl and isoxazole (B147169) rings plays a crucial role in determining the potency and selectivity of this inhibition.
One notable example involves the inhibition of xanthine (B1682287) oxidase , an enzyme pivotal in purine (B94841) metabolism and implicated in conditions like gout. A series of 5-phenylisoxazole-3-carboxylic acid derivatives has been synthesized and evaluated for their inhibitory activity against this enzyme. Many of these compounds demonstrated potency in the micromolar to submicromolar range. Molecular modeling studies of a particularly active derivative, compound 11a from the study, were performed to understand its binding mode within the active site of xanthine oxidase, providing a basis for the future design of new inhibitors.
Another class of enzymes targeted by related heterocyclic structures are tyrosinase and various kinases . For instance, derivatives of 2-phenylbenzo[d]oxazole have been explored as inhibitors of tyrosinase, an enzyme involved in melanin (B1238610) biosynthesis. mdpi.com Furthermore, certain oxazole derivatives have been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. thepharmajournal.com In the realm of cancer research, a derivative based on a 1,2,5-oxadiazole-2-oxide scaffold was found to be a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key kinase in angiogenesis. nih.gov
| Derivative Class | Target Enzyme | Key Findings | Reference |
|---|---|---|---|
| 5-Phenylisoxazole-3-carboxylic acids | Xanthine Oxidase | Exhibited micromolar to submicromolar inhibition. A cyano group at the 3-position of the phenyl ring was found to be a favorable substitution. | |
| 2-Phenylbenzo[d]oxazole derivatives | Tyrosinase | Compounds with a resorcinol (B1680541) structure showed potent inhibition, suggesting the importance of this moiety for binding and activity. | mdpi.com |
| 1,2,5-Oxadiazole-2-oxide derivatives | VEGFR-2 Kinase | A fluorinated pyrazolo[3,4-d]pyrimidine derivative with this scaffold showed an IC50 of 0.09 µM, comparable to the reference drug sorafenib. | nih.gov |
| General Oxazole Derivatives | Cyclooxygenase-2 (COX-2) | Oxazole structures have been identified as having COX-2 inhibitory properties. | thepharmajournal.com |
Receptor Binding and Ligand-Target Interaction Analysis
The interaction of phenyl-isoxazole derivatives with cellular receptors is another critical aspect of their biological activity. Docking studies and binding assays are instrumental in elucidating these interactions. For example, in the study of 2-phenylbenzo[d]oxazole derivatives as tyrosinase inhibitors, docking simulations indicated that the resorcinol structure contributed to binding through both hydrophobic and hydrogen bonding interactions. mdpi.com
In the context of anticancer activity, molecular docking has been used to study the binding of 2-(phenoxymethyl)-5-phenyl-1,3,4-oxadiazole (B2622554) derivatives to the estrogen receptor, suggesting a potential mechanism for their anti-breast cancer effects. nih.gov Similarly, for the VEGFR-2 inhibitor based on the 1,2,5-oxadiazole-2-oxide scaffold, docking studies revealed that the compound interacts with key amino acids in the kinase's active site, mimicking the binding of the known inhibitor sorafenib. nih.gov
Modulation of Cellular Signaling Pathways and Biochemical Processes
By interacting with enzymes and receptors, phenyl-isoxazole derivatives can modulate various intracellular signaling pathways. The inhibition of VEGFR-2 by oxadiazole derivatives, for instance, directly impacts downstream signaling cascades such as the MAPK pathway, which is crucial for cell proliferation and survival. nih.gov
Natural products containing oxazole moieties have been shown to modulate intracellular calcium signals, which are vital second messengers regulating a vast number of cellular functions, including gene expression, proliferation, and cell death. mdpi.com While not directly studying phenyl-isoxazoles, this highlights a potential mechanism for related heterocyclic compounds. Furthermore, green tea polyphenols, which are also subjects of extensive research, are known to modulate multiple signaling pathways, including NF-κB, MAPK, and IGFR, which are often dysregulated in cancer. nih.gov
Cellular Level Biological Activities (e.g., antiproliferative, antimicrobial mechanisms)
The molecular interactions of phenyl-isoxazole derivatives translate into observable effects at the cellular level, such as inhibiting the growth of cancer cells or microorganisms.
Investigation of Cytotoxicity Mechanisms in Model Cell Lines (e.g., apoptosis, cell cycle effects)
Many isoxazole and oxadiazole derivatives have demonstrated cytotoxic effects against various cancer cell lines. nih.gov The mechanisms underlying this cytotoxicity often involve the induction of apoptosis (programmed cell death) and interference with the cell cycle.
For example, a study on novel benzoxazole (B165842) derivatives identified them as inducers of apoptosis. nih.gov The most potent compound in this series, 12l , was found to arrest the cell cycle of HepG2 (liver cancer) cells primarily at the Pre-G1 and G1 phases. nih.gov This compound also significantly increased the levels of caspase-3 and the pro-apoptotic protein BAX, while decreasing the level of the anti-apoptotic protein Bcl-2, confirming its pro-apoptotic mechanism. nih.gov Similarly, certain 2-(phenoxymethyl)-5-phenyl-1,3,4-oxadiazole derivatives were shown to induce apoptosis in breast cancer cells, as observed through morphological changes and western blotting analysis. nih.gov
| Derivative Class | Cell Line(s) | Mechanism of Action | Reference |
|---|---|---|---|
| Benzoxazole derivatives | HepG2, MCF-7 | Induced apoptosis by increasing caspase-3 and BAX, and decreasing Bcl-2. Caused cell cycle arrest at Pre-G1 and G1 phases. | nih.gov |
| 2-(Phenoxymethyl)-5-phenyl-1,3,4-oxadiazoles | MCF-7, MDA-MB-453 | Induced apoptosis, confirmed by morphological changes and western blotting. | nih.gov |
| Novel Oxadiazole derivatives | U87, T98G, LN229 (Glioblastoma) | Inhibited cell proliferation at low concentrations. | nih.gov |
Mechanistic Insights into Action against Microorganisms (e.g., cell wall synthesis inhibition, DNA interference)
The isoxazole and oxazole scaffolds are present in various compounds with antimicrobial properties. nih.govnih.gov The mechanisms of action can vary, from inhibiting essential enzymes to disrupting cellular structures.
One of the key mechanisms of antibacterial action for some oxazole derivatives is the inhibition of DNA gyrase . This enzyme is essential for bacterial DNA replication, and its inhibition leads to bacterial cell death. Some oxazole analogues have shown potent activity against both susceptible and multidrug-resistant bacterial strains through this mechanism. Other proposed mechanisms for related heterocyclic compounds include interference with microbial cell wall synthesis or disruption of DNA integrity. mdpi.comnih.gov For instance, certain oxazole derivatives have displayed good antifungal activity, although the precise mechanisms are not always fully elucidated. researchgate.net
Structure-Activity Relationship (SAR) Elucidation for 5-Phenyl-3-(2-phenylethyl)-1,2-oxazole Analogues
The exploration of structure-activity relationships (SAR) for analogues of this compound is crucial for optimizing their biological activity. By systematically modifying the chemical structure and observing the resulting changes in potency and selectivity, researchers can identify the key molecular features required for a desired mechanistic effect.
Identification of Key Pharmacophoric Features Responsible for Mechanistic Activity
A pharmacophore model represents the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. For the 5-phenyl-1,2-oxazole scaffold, the key pharmacophoric features are generally understood through the analysis of related heterocyclic structures.
The fundamental components believed to be critical for the activity of this class of compounds include:
Aromatic/Hydrophobic Regions: The presence of two distinct phenyl rings—one at the 5-position of the oxazole and the other as part of the phenylethyl side chain at the 3-position—constitutes significant hydrophobic regions. These are critical for engaging with hydrophobic pockets within a biological target. Studies on related 5-phenyl-1-(3-pyridyl)-1H-1,2,4-triazole derivatives identified two aromatic rings as core features of the pharmacophore model for cyclooxygenase-2 (COX-2) inhibition. researchgate.net Similarly, in 2-phenylbenzo[d]oxazole analogues, the phenyl moiety and the fused benzene (B151609) ring contribute to binding at the active site of tyrosinase through hydrophobic interactions. researchgate.netfrontiersin.org
Hydrogen Bond Acceptor (HBA): The 1,2-oxazole ring itself is a key feature. The nitrogen and oxygen atoms within this heterocyclic system can act as hydrogen bond acceptors. A pharmacophore model developed for COX-2 inhibitors based on a triazole scaffold included a hydrogen bond acceptor feature as essential for activity. researchgate.net This suggests that the N and O atoms of the oxazole ring in this compound likely play a similar role in interacting with biological targets.
Spatial Arrangement: The relative orientation and distance between the two phenyl rings and the central oxazole core are critical. The ethyl linker between the oxazole-3-position and the second phenyl ring provides conformational flexibility, but specific spatial arrangements are likely preferred for optimal binding. In a related compound, 5-(3-Methylphenyl)-3-phenyl-1,2-oxazole, the dihedral angles between the oxazole ring and the attached phenyl rings are specifically defined, indicating a preferred, non-planar conformation. mdpi.com
A hypothetical pharmacophore model for this scaffold is summarized in the table below.
| Feature ID | Pharmacophoric Feature | Description |
| H1 | Hydrophobic Group | The phenyl ring at the 5-position of the oxazole. |
| H2 | Hydrophobic Group | The terminal phenyl ring of the phenylethyl side chain. |
| L | Linker | The flexible ethyl group at the 3-position, defining the distance and orientation between H2 and the oxazole core. |
| HBA1 | Hydrogen Bond Acceptor | The nitrogen atom of the 1,2-oxazole ring. |
| HBA2 | Hydrogen Bond Acceptor | The oxygen atom of the 1,2-oxazole ring. |
Influence of Substituents on Mechanistic Potency and Selectivity Profiles
The potency and selectivity of this compound analogues can be finely tuned by introducing various substituents onto the phenyl rings. The electronic and steric properties of these substituents can dramatically alter the molecule's interaction with its target.
Influence of Substituents on the Phenyl Rings:
Research on analogous structures, such as 2-phenylbenzoxazoles, provides significant insight into how substituents can affect biological activity, for instance, tyrosinase inhibition. frontiersin.org
Hydroxyl (-OH) and Methoxyl (-OCH₃) Groups: The position and nature of oxygen-containing substituents are critical.
Introducing a hydroxyl group can significantly increase potency, particularly at specific positions. For example, a 2,4-dihydroxyphenyl substitution resulted in a dramatic increase in tyrosinase inhibitory activity compared to the unsubstituted analogue. frontiersin.org
Conversely, methylation of these hydroxyl groups to form methoxyl groups often leads to a significant reduction or complete loss of activity. frontiersin.org This suggests that the hydrogen-donating ability of the hydroxyl group is crucial for the interaction.
Electron-Withdrawing Groups (EWGs) vs. Electron-Donating Groups (EDGs): The electronic nature of substituents can modulate the properties of the entire molecule. In studies of phenylazopyrazoles, introducing EWGs (e.g., -NO₂, -CN) or EDGs (e.g., -OH, -OCH₃) had predictable effects on the molecule's electronic absorption spectra, which often correlates with biological activity. nih.gov For isoxazole derivatives, the addition of a thiophene (B33073) moiety (an electron-rich aromatic ring) has been shown to increase antimicrobial activity. nih.gov
Halogens (-F, -Cl, -Br): Introducing halogens can influence both lipophilicity and electronic properties, which can enhance membrane permeability and binding affinity.
Alkyl Groups (-CH₃): Small alkyl groups can provide beneficial steric interactions and increase lipophilicity. The introduction of a methyl group on the benzoxazole portion of a related series of compounds was found to slightly increase inhibitory activity. frontiersin.org
The following table summarizes the general effects of different substituents on the phenyl rings of related heterocyclic compounds, which can be extrapolated to the this compound scaffold.
| Substituent Type | Position on Phenyl Ring | General Effect on Potency | Probable Rationale |
| Hydroxyl (-OH) | ortho, para | Often increases | Potential for new hydrogen bond interactions. frontiersin.org |
| Methoxyl (-OCH₃) | ortho, para | Often decreases | Loss of hydrogen bond donating ability and potential steric hindrance. frontiersin.org |
| Electron-Withdrawing | meta, para | Variable | Can alter the pKa of other functional groups or influence electrostatic interactions. nih.gov |
| Electron-Donating | ortho, para | Variable | Can increase the electron density of the aromatic system, affecting binding. nih.gov |
| Halogen (-Cl) | Any | Can increase | Increases lipophilicity, potentially enhancing membrane passage and hydrophobic interactions. |
In Vitro ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Studies: Mechanistic and Biochemical Aspects
In vitro ADMET studies are essential for profiling the drug-like properties of a chemical series. These assays provide early-stage data on how a compound is likely to be handled by the body, helping to identify potential liabilities before moving to more complex studies.
Absorption: The primary mechanism for oral drug absorption is permeability across the intestinal epithelium. The Caco-2 cell permeability assay is the gold standard in vitro model for predicting this. europa.eunih.gov Caco-2 cells are human colon adenocarcinoma cells that differentiate into a monolayer with characteristics similar to the intestinal barrier. nih.gov The apparent permeability coefficient (Papp) is measured in both directions (apical-to-basolateral and basolateral-to-apical) to assess passive diffusion and the potential for active efflux. researchgate.netscielo.br
| Permeability Classification | Papp (A-B) Value (x 10⁻⁶ cm/s) | Predicted Human Absorption |
| Low | < 1.0 | 0-20% |
| Moderate | 1.0 - 10.0 | 20-70% |
| High | > 10.0 | 70-100% |
For a molecule like this compound, its significant lipophilicity would suggest moderate to high passive permeability. However, it could also be a substrate for efflux pumps like P-glycoprotein (P-gp), which would result in a higher Papp in the B-A direction and potentially limit net absorption. scielo.br
Distribution: Once absorbed, a compound's distribution is largely governed by its binding to plasma proteins, primarily albumin. nih.gov Only the unbound fraction is free to interact with targets and cause pharmacological effects or be cleared. nih.gov Equilibrium dialysis is a common in vitro method to determine the fraction of a compound bound to plasma proteins. nih.gov For oxaprozin, a drug with an oxazole core, protein binding was found to be high and concentration-dependent. nih.gov The lipophilicity and acidic/basic nature of a compound are key determinants of plasma protein binding.
Metabolism: Metabolic stability is a critical parameter, typically assessed in vitro using human liver microsomes (HLM) or hepatocytes. nih.gov These systems contain the key drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) family. The rate of disappearance of the parent compound over time is measured to calculate the in vitro intrinsic clearance (CLint). nih.gov A study on the in vitro metabolism of a related compound, 3-(1-hydroxy-2-piperidinoethyl)-5-phenyl-isoxazole, was conducted using rabbit liver homogenates, indicating that such methods are applicable to this chemical class. scielo.br An analysis of HLM stability data for thousands of compounds showed that certain substituents on phenyl rings can either increase or decrease metabolic turnover. nih.gov For the title compound, likely metabolic pathways would include hydroxylation of the phenyl rings and potential oxidation of the ethyl linker.
Toxicity: In vitro cytotoxicity assays provide an early indication of a compound's potential to cause cell death. These tests are often run using various cell lines, such as human fibroblasts, to assess general toxicity. nih.gov Several studies on isoxazole derivatives have demonstrated that many compounds in this class exhibit low cytotoxicity at effective concentrations. mdpi.comnih.gov For example, two isoxazole derivatives, PUB9 and PUB10, showed high antimicrobial activity while displaying no or only moderate cytotoxicity against fibroblast cells. nih.gov
The table below summarizes the key in vitro ADMET assays and the expected considerations for a compound like this compound.
| ADMET Parameter | In Vitro Assay | Key Considerations for this Scaffold |
| Absorption | Caco-2 Permeability Assay | Expected moderate to high passive permeability due to lipophilicity. Potential for P-gp efflux. |
| Distribution | Equilibrium Dialysis (Plasma Protein Binding) | Likely to exhibit moderate to high protein binding due to hydrophobic phenyl rings. |
| Metabolism | Human Liver Microsome (HLM) Stability Assay | Susceptible to CYP-mediated oxidation on the phenyl rings and ethyl linker. |
| Toxicity | Cytotoxicity Assay (e.g., on Fibroblasts) | Generally, isoxazole scaffolds can be designed to have low cytotoxicity. mdpi.comnih.gov |
Potential Applications and Future Research Directions of 5 Phenyl 3 2 Phenylethyl 1,2 Oxazole
Role as Synthetic Intermediates and Building Blocks in Advanced Organic Synthesis
Isoxazoles are highly versatile building blocks in the field of organic synthesis. benthamdirect.com The stability of the isoxazole (B147169) ring allows for modifications of its substituents, while the inherent reactivity of the ring's N-O bond, which can be cleaved under specific reductive or basic conditions, adds to its synthetic utility. benthamdirect.com This cleavage can unmask various difunctionalized compounds, such as 1,3-dicarbonyls, γ-amino alcohols, or β-hydroxy ketones, making isoxazoles valuable synthons. benthamdirect.com
The construction of the isoxazole ring itself can be achieved through several reliable methods. The most common approaches include the 1,3-dipolar cycloaddition of nitrile oxides with alkenes or alkynes, and the reaction of a three-carbon component like a 1,3-diketone with hydroxylamine (B1172632). benthamdirect.comnih.gov Recent advancements have also highlighted transition metal-catalyzed methods and green chemistry approaches, such as ultrasound-assisted synthesis, which offer improved efficiency, reduced reaction times, and higher yields. mdpi.comnih.govrsc.org For a molecule like 5-Phenyl-3-(2-phenylethyl)-1,2-oxazole, the phenyl and phenylethyl groups provide additional sites for functionalization, allowing it to serve as a sophisticated scaffold for constructing more complex, high-value molecules.
Table 1: Key Synthetic Routes to Isoxazole Derivatives
| Synthesis Method | Description | Key Reactants | Reference |
|---|---|---|---|
| 1,3-Dipolar Cycloaddition | A primary route involving the reaction of a nitrile oxide with an alkene or alkyne to form the isoxazole/isoxazoline ring. | Nitrile Oxides, Alkenes/Alkynes | benthamdirect.comnih.gov |
| Hydroxylamine Condensation | Reaction of hydroxylamine with a three-carbon precursor, such as a 1,3-diketone or an α,β-unsaturated ketone. | Hydroxylamine, 1,3-Diketones | benthamdirect.comnih.gov |
| Ultrasound-Assisted Synthesis | A green chemistry approach that uses ultrasonic irradiation to accelerate the reaction and improve yields. | Varies | mdpi.com |
| Transition Metal Catalysis | Modern methods using metal catalysts (e.g., palladium, copper) to achieve high regioselectivity and efficiency. | Varies | nih.govresearchwithrutgers.com |
Exploration as Scaffolds in Chemical Biology Probes and Research Tools
The isoxazole nucleus is a key component in numerous biologically active compounds, including natural products and synthetic drugs. nih.govnih.gov This makes the isoxazole scaffold an attractive starting point for the design of chemical biology probes and research tools. These tools are essential for studying complex biological processes, such as enzyme function and receptor binding.
Amino-functionalized 1,2-oxazole derivatives, for instance, have been developed as agonists for excitatory amino acid receptors, mimicking the action of neurotransmitters like glutamate. nih.gov The structural framework of this compound, with its aromatic phenyl groups, is well-suited for modification. These phenyl rings can be functionalized with reporter groups, such as fluorophores, or with reactive moieties for covalent labeling of biological targets. The ability of the isoxazole ring to participate in various non-covalent interactions allows it to bind to the active sites of enzymes and receptors, making it a valuable core for developing selective inhibitors or probes. nih.gov The development of such tools based on the this compound scaffold could provide new insights into cellular signaling pathways and disease mechanisms.
Applications in Materials Science (e.g., optical, electronic properties, polymer chemistry)
Beyond the life sciences, isoxazole derivatives are finding increasing use in materials science due to their unique electronic and optical properties. mdpi.comacs.org The aromatic nature of the isoxazole ring, combined with π-conjugated substituents, can lead to materials with interesting photoluminescent and charge-transport characteristics. For example, some isoxazole-based compounds have been investigated for their fluorescent properties and potential use in organic electronics. mdpi.com
Derivatives have been explored for applications such as:
Dyes and Fluorescent Materials : The conjugated system in molecules like this compound can absorb and emit light, making it a candidate for fluorescent probes and dyes. benthamdirect.commdpi.com
Organic Electronics : Polyisoxazoles have been noted for their potential as semiconductors. benthamdirect.com The specific substitution pattern on the isoxazole ring influences its electronic properties, suggesting that compounds like this compound could be tailored for use in devices like organic light-emitting diodes (OLEDs).
Liquid Crystals : Certain isoxazole derivatives exhibit liquid crystalline properties, which are valuable for applications in optoelectronic devices. researchgate.net
The investigation into the optical and electronic properties of this compound could reveal its potential for creating novel functional materials.
Table 2: Potential Materials Science Applications of Isoxazole Derivatives
| Application Area | Relevant Properties | Example Types of Derivatives | References |
|---|---|---|---|
| Organic Electronics | Semiconductor properties, charge transport | Polyisoxazoles, π-conjugated systems | benthamdirect.com |
| Fluorescent Materials | Photoluminescence, high quantum yields | Isoxazoles with aromatic substituents | mdpi.com |
| Liquid Crystals | Mesophase formation, optoelectric response | Isoxazole derivatives | researchgate.net |
| Non-linear Optics | High hyperpolarizability | Oxadiazole derivatives with similar aromatic structures | researchgate.netahievran.edu.tr |
Potential in Agrochemical Research: Mechanistic Insights for Pest and Herbicide Control
The isoxazole scaffold is a well-established pharmacophore in the agrochemical industry, with numerous derivatives exhibiting potent herbicidal, fungicidal, and insecticidal activities. benthamdirect.comresearchgate.net The ability of the isoxazole ring to act as a lead structure for the development of new crop protection agents is a significant area of research. researchgate.net Isoxazoline-containing compounds, which are structurally related, are already key components in several marketed pesticides. acs.org
Isoxazole derivatives have been shown to possess a range of biological activities relevant to agriculture:
Herbicidal Activity : Some isoxazoles are effective as herbicides. benthamdirect.com
Fungicidal Activity : They have been used to control soil fungi. benthamdirect.com
Insecticidal Activity : The isoxazole ring is present in compounds with insecticidal properties. benthamdirect.comnih.gov
The specific structure of this compound could be systematically evaluated for such activities. Research in this area would involve screening against various plant pathogens, insect pests, and weed species. Mechanistic studies could then provide insights into how these molecules interact with biological targets in pests, potentially leading to the development of new, more selective, and environmentally safer agrochemicals.
Table 3: Reported Agrochemical Activities of Isoxazole and Related Derivatives
| Activity | Target Organism/System | Compound Class | Reference |
|---|---|---|---|
| Herbicidal | Weeds | Isoxazole derivatives | benthamdirect.com |
| Fungicidal | Soil fungi, plant pathogens | Isoxazole derivatives | benthamdirect.comnih.gov |
| Insecticidal | Insect pests | Isoxazole/Isoxazoline derivatives | benthamdirect.comnih.gov |
| Plant Growth Regulation | Plants | Oxazole (B20620)/Isoxazole derivatives | thepharmajournal.com |
Future Perspectives in Oxazole Chemistry and Its Interdisciplinary Research
The future of isoxazole chemistry is bright and lies at the intersection of synthesis, medicine, materials, and agriculture. nih.govnih.gov The development of novel, efficient, and sustainable synthetic methods continues to be a major focus, enabling the creation of diverse libraries of isoxazole derivatives with enhanced properties. nih.govrsc.org Green chemistry approaches, such as using ultrasound or developing solvent-free protocols, are becoming increasingly important. mdpi.com
Key future directions include:
Drug Discovery : Designing multi-targeted therapies and personalized medicines based on the isoxazole scaffold to address complex diseases like cancer and neurodegenerative disorders. nih.govrsc.org
Materials Science : Synthesizing advanced materials with tailored optical and electronic properties for next-generation electronic devices and sensors. benthamdirect.commdpi.com
Agrochemicals : Discovering new pesticides and herbicides with novel modes of action to combat resistance and improve crop yields sustainably. researchgate.net
Interdisciplinary Collaboration : Fostering collaboration between synthetic chemists, biologists, and material scientists to fully exploit the potential of the isoxazole ring.
The compound this compound represents a single data point in the vast chemical space of isoxazole derivatives. However, its structure embodies the potential that makes this heterocyclic system a continuing subject of exciting and impactful interdisciplinary research.
Conclusion
Synthesis of Key Research Findings and Contributions to 1,2-Oxazole Chemistry
A comprehensive search of academic and patent literature did not yield specific research findings or documented contributions of 5-Phenyl-3-(2-phenylethyl)-1,2-oxazole to the field of 1,2-oxazole chemistry. The synthesis and biological evaluation of numerous other 1,2-oxazole derivatives are widely reported, demonstrating the general importance of this heterocyclic system. For instance, various studies have detailed the synthesis of 3,5-disubstituted isoxazoles and their potential as anti-inflammatory, antimicrobial, and anticancer agents. However, the unique combination of a 5-phenyl and a 3-(2-phenylethyl) substituent on the 1,2-oxazole ring has not been a focus of these reported studies.
Identification of Remaining Challenges and Unexplored Research Gaps
The primary and most evident research gap is the very existence of published data on This compound . The challenges and unexplored areas are, therefore, fundamental and include:
Synthesis: There are no established and optimized synthetic routes specifically for this compound in the public domain. While general methods for 3,5-disubstituted 1,2-oxazole synthesis exist, their applicability and efficiency for creating this specific molecule have not been documented.
Characterization: Detailed spectroscopic data (such as NMR, IR, and mass spectrometry) and crystallographic analysis of This compound are not available, which are crucial for its unambiguous identification and the study of its structural properties.
Biological Activity: The potential biological or pharmacological activities of this compound remain entirely unknown. Given that structurally related 1,2-oxazoles exhibit a wide range of biological effects, the absence of such studies for this derivative represents a significant missed opportunity for discovery.
Future Outlook and Promising Avenues for Continued Academic Exploration
The lack of information on This compound presents a clear opportunity for novel academic research. Future exploration could be highly valuable and should focus on the following avenues:
Development of Synthetic Methodologies: A primary research goal would be to devise and optimize a synthetic pathway to produce This compound in good yield and purity. This could involve the adaptation of known isoxazole (B147169) syntheses, such as the 1,3-dipolar cycloaddition of nitrile oxides with alkynes or the cyclization of β-diketone precursors with hydroxylamine (B1172632).
Comprehensive Physicochemical and Structural Analysis: Once synthesized, a thorough characterization of the compound is essential. This would involve detailed spectroscopic analysis and, if possible, single-crystal X-ray diffraction to elucidate its precise three-dimensional structure.
Screening for Biological Activity: A systematic evaluation of the compound's biological properties would be a crucial next step. This could include screening for activity in areas where other 1,2-oxazoles have shown promise, such as in cancer cell lines, against microbial pathogens, or as enzyme inhibitors.
Comparative Studies: A comparative study of This compound with its close structural analogs, such as the corresponding phenylethenyl derivative, could provide valuable insights into structure-activity relationships (SAR) and the impact of the ethyl linker on biological function.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 5-Phenyl-3-(2-phenylethyl)-1,2-oxazole, and how can regioselectivity be achieved?
- Answer : The synthesis of 1,2-oxazole derivatives often employs β-enamino ketoesters as precursors. For example, regioselective formation is achieved via cyclocondensation with hydroxylamine hydrochloride under acidic conditions, yielding the 1,2-oxazole core . Key parameters include pH control (e.g., acetic acid buffer) and temperature (60–80°C). To confirm regioselectivity, NMR (¹H, ¹³C, ¹⁵N) and X-ray crystallography are critical. For instance, ¹⁵N NMR can distinguish between oxazole and piperidine nitrogen environments .
| Key Reaction Parameters |
|---|
| Precursor: β-enamino ketoester |
| Reagent: NH₂OH·HCl |
| Solvent: Ethanol/water |
| Temperature: 60–80°C |
| Yield: 70–85% |
Q. How is the structural integrity of 1,2-oxazole derivatives validated experimentally?
- Answer : X-ray crystallography is the gold standard. For example, bond lengths in the 1,2-oxazole ring (e.g., C–O: ~1.36 Å, C–N: ~1.30 Å) and dihedral angles (e.g., 158° for substituent orientation) confirm geometry . Complementarily, ¹H NMR identifies aromatic protons (δ 8.46 ppm for oxazole methine) and substituent environments (e.g., Boc-group methyl protons at δ 1.47 ppm) .
Advanced Research Questions
Q. How can researchers resolve contradictions between spectroscopic and crystallographic data for 1,2-oxazole derivatives?
- Answer : Discrepancies may arise from dynamic effects (e.g., tautomerism) or polymorphism. For example, marginal differences in X-ray bond lengths (e.g., C–O: ±0.02 Å) between crystallographically independent molecules suggest packing effects . To reconcile with NMR, variable-temperature (VT) NMR or DFT calculations can model dynamic behavior. Cross-validation with IR and mass spectrometry further ensures consistency .
Q. What strategies optimize the pharmacological activity of 1,2-oxazole derivatives targeting CNS receptors?
- Answer : Structure-activity relationship (SAR) studies focus on substituent effects. For instance, introducing amino acid moieties (e.g., piperidinyl groups) enhances affinity for GABA or glutamate receptors . Computational docking (e.g., AutoDock Vina) predicts binding modes, while in vitro assays (e.g., radioligand displacement) validate receptor specificity. Derivatives with electron-withdrawing groups (e.g., trifluoroacetate) show improved metabolic stability .
| Derivative | Target Receptor | IC₅₀ (µM) |
|---|---|---|
| 4h | GABA_A | 0.12 |
| 6b | AMPA | 0.08 |
Q. How are computational methods applied to design 1,2-oxazole-based materials for optoelectronics?
- Answer : Density functional theory (DFT) and time-dependent DFT (TD-DFT) model electronic transitions. For example, benzobisoxazole derivatives exhibit deep-blue emission (λ_em ~450 nm) with high quantum yields (Φ > 0.8), making them candidates for OLEDs. Key parameters include HOMO-LUMO gaps (~3.2 eV) and oscillator strengths (>0.5) . Experimental validation involves UV-Vis spectroscopy and electroluminescence testing in device configurations.
Methodological Considerations
Q. What are the challenges in scaling up 1,2-oxazole synthesis while maintaining purity?
- Answer : Batch-to-batch variability arises from incomplete cyclization or side reactions (e.g., oxazole ring opening). Mitigation strategies:
- Use high-purity hydroxylamine hydrochloride to avoid byproducts.
- Employ inline FTIR monitoring to track reaction progress.
- Purify via recrystallization (e.g., dichloromethane/hexane) or flash chromatography (silica gel, ethyl acetate/hexane eluent) .
Q. How do researchers address low yields in functionalizing 1,2-oxazoles with bulky substituents?
- Answer : Steric hindrance from groups like 2-phenylethyl can slow reactivity. Solutions include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
